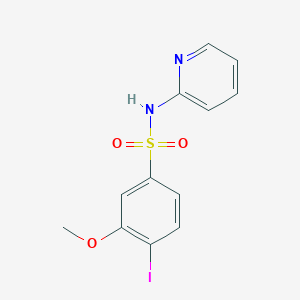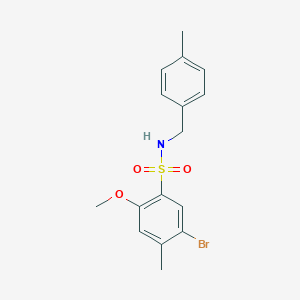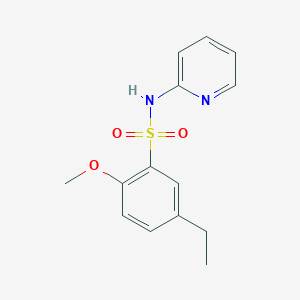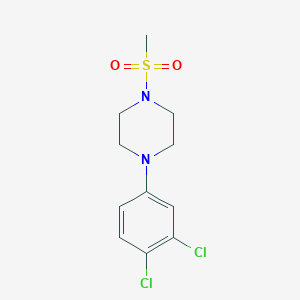![molecular formula C16H21NO5 B275399 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275399.png)
2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid, also known as DCCA, is a chemical compound that has gained significant attention in the field of scientific research. DCCA is a cyclic peptide derivative that has been synthesized using various methods and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that is responsible for the deacetylation of histones, which leads to the repression of gene expression. By inhibiting HDAC, 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid increases the acetylation of histones, which leads to the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and Physiological Effects:
2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid has been shown to have anti-inflammatory properties. 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid in lab experiments is its high purity and stability. Additionally, 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid has been shown to have low toxicity, which makes it a safer alternative to other compounds that are used in lab experiments. However, one of the limitations of using 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid. One of the future directions is the development of 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid analogs that have improved potency and selectivity. Additionally, the use of 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid in combination with other drugs for the treatment of cancer is an area of active research. Finally, the use of 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid in the treatment of neurodegenerative diseases is another promising area of research.
Conclusion:
In conclusion, 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid is a promising compound that has shown significant potential in various scientific research applications. The synthesis of 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid can be achieved using various methods, and the compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. Although there are limitations to using 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid in lab experiments, the future directions for research on 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid are promising, and the compound has the potential to be a valuable tool in the fight against cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid involves the reaction of 3,4-dimethoxyaniline with di-tert-butyl dicarbonate, followed by the reaction of the resulting product with cyclohexanone. The final product is obtained by the hydrolysis of the tert-butyl ester group using hydrochloric acid. The purity of the synthesized 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid can be improved by recrystallization using solvents such as methanol or ethanol.
Wissenschaftliche Forschungsanwendungen
2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid has been extensively studied for its various scientific research applications. One of the primary applications of 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid is in the field of cancer research. 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Molekularformel |
C16H21NO5 |
|---|---|
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
2-[(3,4-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO5/c1-21-13-8-7-10(9-14(13)22-2)17-15(18)11-5-3-4-6-12(11)16(19)20/h7-9,11-12H,3-6H2,1-2H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
JMEMTZYJXZKPRO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCCC2C(=O)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCCC2C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)


![1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275363.png)


![1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275370.png)